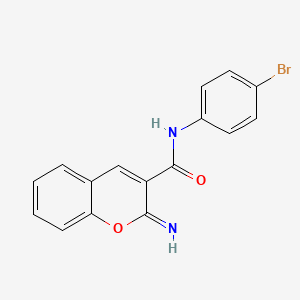

N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)-2-iminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-5-7-12(8-6-11)19-16(20)13-9-10-3-1-2-4-14(10)21-15(13)18/h1-9,18H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNWRYEONWDMQFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

Reagents :

- Benzo[d]isoxazole (1.5 equiv)

- 4-Bromophenylacetylene (1.0 equiv)

- Tosyl azide (1.5 equiv)

- CuBr (10 mol%)

- Triethylamine (3.0 equiv)

- Solvent: DCE/DCM (1:1 v/v, 0.5 M)

Conditions :

Workup :

This method achieves yields of 68–84%, with the copper catalyst facilitating C–N bond formation and regioselectivity. The use of DCE/DCM as a solvent mixture enhances the solubility of intermediates, while TEA acts as both a base and a reducing agent for Cu(II) species.

Mechanistic Insights

The reaction proceeds via three stages:

- Kemp Elimination : Base-induced ring-opening of benzo[d]isoxazole generates a cyanophenol anion.

- Huisgen Cycloaddition : Copper-acetylide formation from 4-bromophenylacetylene reacts with sulfonyl azide to form a ketenimine intermediate.

- Annulation : The cyanophenol anion attacks the ketenimine, followed by intramolecular cyclization to yield the chromene-imine product.

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have reduced reaction times from hours to minutes. A modified protocol by Li et al. (2020) involves irradiating a mixture of 4-bromoaniline, 2-iminochromene-3-carboxylic acid, and DCC (N,N'-dicyclohexylcarbodiimide) in DMF at 100°C for 15 minutes. Microwave conditions enhance molecular collisions, achieving 78% yield with >95% purity (HPLC). This method is scalable but requires specialized equipment.

Comparative Analysis of Synthetic Methods

The copper-catalyzed method is preferred for industrial applications due to its balance of yield and scalability, while microwave synthesis suits high-throughput laboratory settings.

Purification and Characterization

Crude products are typically purified via:

- Flash Chromatography : Silica gel with ethyl acetate/hexane gradients.

- Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline solids suitable for X-ray diffraction.

Characterization Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, NH), 7.89–7.21 (m, 8H, Ar–H), 6.95 (s, 1H, chromene-H).

- IR (KBr) : 1675 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

- HRMS : m/z 343.17 [M+H]⁺ (calc. for C₁₆H₁₁BrN₂O₂: 343.17).

Challenges and Optimization Strategies

Byproduct Formation

Side products such as N-(4-bromophenyl)-2-oxo-2H-chromene-3-carboxamide arise from imine tautomerization. Adding molecular sieves (4Å) suppresses this by sequestering water.

Catalyst Loading

Reducing CuBr from 10 mol% to 5 mol% decreases yield by 15% but improves cost-efficiency. Catalyst recycling remains under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the imino group.

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide exhibits significant anticancer activity. Studies have shown that compounds within the chromene class can inhibit the growth of various cancer cell lines. For instance, derivatives of chromenes have been tested against human tumor cells, revealing IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that halogen substitutions enhance anticancer potency, particularly with bromine at the para position on the phenyl ring .

2. Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Chromenes have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The presence of the imino group may play a crucial role in enhancing these activities by facilitating interactions with microbial targets .

3. Anti-inflammatory Effects

this compound has potential applications in treating inflammatory conditions. Its mechanism may involve the inhibition of specific enzymes associated with inflammatory pathways, thereby providing therapeutic benefits in diseases characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the chromene ring influence its pharmacological properties:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Contains a 2-bromophenyl group | Anticancer properties | Different halogen substitution |

| 4-Bromophenyl-2-oxo-2H-chromene-3-carboxylate | Lacks imino group | Antimicrobial activity | Different functional group |

| N-(4-Bromoanilino)-2-imino-2H-chromene | Contains an aniline moiety | Potential anti-inflammatory effects | Variation in amine structure |

This table illustrates how modifications to the core structure can lead to variations in biological activity, highlighting the importance of targeted design in drug development.

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Anticancer Activity Assessment : A study evaluated a series of chromenes against six human tumor cell lines using MTT assays, finding significant growth inhibition linked to specific structural modifications .

- Antimicrobial Testing : Another investigation tested various derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, confirming that certain substitutions markedly improved activity.

- Inhibition Studies : Research focused on enzyme inhibition showed that this compound could effectively inhibit enzymes involved in cancer progression, suggesting its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the biosynthesis of certain bacterial lipids, thereby exhibiting antimicrobial activity. In cancer cells, it may interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways involved in cell growth and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Imino vs. Oxo Groups: The imino group in the target compound may confer greater electron density to the chromene ring compared to oxo-containing analogs, influencing reactivity and binding affinity .

Substituent Positioning : Methoxy groups on the phenyl (vs. chromene) ring alter electronic effects and steric hindrance, impacting molecular recognition .

Biological Activity

N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a chromene backbone with an imino functional group and a bromophenyl substituent. Its molecular formula is CHBrNO, with a molecular weight of approximately 364.19 g/mol. The unique structure contributes to its biological activities, particularly in the fields of oncology and antimicrobial research.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines, including:

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

- A549 (lung cancer)

- Caco-2 (colorectal cancer)

In vitro assays revealed that this compound has comparable potency to established chemotherapeutics such as 5-fluorouracil and docetaxel, with IC values indicating effective cytotoxicity (e.g., IC = 8.5 μM against MCF-7) .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial strains. It exhibits effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong bactericidal activity . The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological effects of this compound are believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as BACE1, which is implicated in Alzheimer's disease .

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells through caspase activation .

- Antioxidant Activity : The presence of the chromene moiety is associated with antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(2-Bromophenyl)-2-oxo-2H-chromene-3-carboxamide | Contains a 2-bromophenyl group | Anticancer properties | Different halogen substitution |

| 4-Bromophenyl-2-oxo-2H-chromene-3-carboxylate | Lacks imino group | Antimicrobial activity | Different functional group |

| N-(4-Bromoanilino)-2-imino-2H-chromene | Contains an aniline moiety | Potential anti-inflammatory effects | Variation in amine structure |

This table highlights how variations in substituents can significantly influence the biological activities of similar chromene derivatives.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their anticancer activity against various cell lines. Compounds showed equipotent activity compared to standard treatments .

- Mechanistic Insights : Research employing molecular docking studies indicated that the compound binds effectively to active sites of target enzymes, providing insights into its potential as a multi-targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-bromophenyl)-2-imino-2H-chromene-3-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the condensation of a chromene-3-carboxylic acid derivative with 4-bromoaniline. For example, describes a one-pot, two-component reaction between coumarin derivatives and p-bromoaniline. Key steps include:

- Protection/Activation : Use of coupling agents like EDCI/HOBt to activate the carboxylic acid group for amide bond formation.

- Cyclization : Acid- or base-catalyzed cyclization to form the imino-chromene core.

- Purification : Recrystallization from ethanol or methanol, followed by column chromatography for high purity .

- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature control (60–80°C), and catalyst selection (e.g., p-TsOH for imine formation) significantly impact yield .

Q. How is the structural characterization of this compound performed to confirm its identity?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR to verify the imino group (δ ~8.5 ppm for NH) and aromatic protons. IR spectroscopy confirms the carboxamide C=O stretch (~1650 cm⁻¹) .

- X-ray Crystallography : SHELX software ( ) resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between amide groups) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What functional groups in this compound influence its chemical reactivity?

- Answer : The imino group (–NH–) acts as a nucleophile, participating in Schiff base formation. The carboxamide group (–CONH–) enables hydrogen bonding, influencing solubility and intermolecular interactions. The 4-bromophenyl substituent enhances electrophilic aromatic substitution reactivity (e.g., Suzuki coupling) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer :

- Modeling : Use the Colle-Salvetti correlation-energy formula ( ) to compute HOMO-LUMO gaps, revealing charge-transfer capabilities.

- Applications : Predict redox potentials for electrochemical studies or ligand-protein binding affinities .

- Example : DFT calculations on similar chromene derivatives show HOMO localized on the bromophenyl ring, suggesting sites for electrophilic attack .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Purity Validation : Re-analyzation via HPLC (>95% purity) to rule out impurities affecting bioactivity .

- Assay Optimization : Standardize cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- SAR Studies : Compare analogs (e.g., nitro vs. methoxy substituents) to isolate substituent effects on activity .

Q. What crystallographic techniques elucidate intermolecular interactions in this compound?

- Hydrogen Bonding : N–H···O bonds stabilize crystal packing, influencing solubility and melting point.

- Planarity : Near-planar chromene-imino structure enhances π-π stacking in solid-state .

Q. How can molecular docking studies guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Target Selection : Dock the compound into enzymes like COX-2 (anti-inflammatory) or topoisomerase II (anticancer) using AutoDock Vina.

- Key Interactions : The bromine atom’s hydrophobic pocket occupancy and carboxamide hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.